2-Amino-5-methoxy-3-nitrobenzene-1-thiol

Catalog No.
S15198346
CAS No.
59334-05-3
M.F
C7H8N2O3S
M. Wt
200.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-methoxy-3-nitrobenzene-1-thiol

CAS Number

59334-05-3

Product Name

2-Amino-5-methoxy-3-nitrobenzene-1-thiol

IUPAC Name

2-amino-5-methoxy-3-nitrobenzenethiol

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

InChI

InChI=1S/C7H8N2O3S/c1-12-4-2-5(9(10)11)7(8)6(13)3-4/h2-3,13H,8H2,1H3

InChI Key

BSOIAQOVMHQOGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)S)N)[N+](=O)[O-]

2-Amino-5-methoxy-3-nitrobenzene-1-thiol is an organic compound with the molecular formula C7H8N2O3SC_7H_8N_2O_3S and a molecular weight of 200.22 g/mol. It is characterized by the presence of an amino group, a methoxy group, a nitro group, and a thiol group attached to a benzene ring. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science due to its unique functional groups that impart distinct chemical reactivity and biological activity.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, often using agents like hydrogen peroxide.
  • Reduction: The nitro group can be reduced to an amino group utilizing reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium).
  • Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and methoxy groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or other oxidizing agents.
  • Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride.
  • Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

The biological activity of 2-Amino-5-methoxy-3-nitrobenzene-1-thiol is influenced by its functional groups. The thiol group can form covalent bonds with proteins, potentially altering their function. Additionally, the nitro group may undergo reduction to generate reactive intermediates that interact with cellular components. Studies have indicated that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess therapeutic potential.

The synthesis of 2-Amino-5-methoxy-3-nitrobenzene-1-thiol typically involves multi-step reactions starting from simpler aromatic compounds. A common method includes:

  • Nitration: Nitration of 2-Amino-5-methoxybenzene-1-thiol using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
  • Purification: Subsequent purification steps are necessary to isolate the desired product, often involving recrystallization or chromatography to achieve high yield and purity.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for large-scale production. This includes continuous flow techniques and advanced purification methods to enhance efficiency and minimize waste.

2-Amino-5-methoxy-3-nitrobenzene-1-thiol has several potential applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Dyes and Pigments: Utilized in the production of various dyes due to its vibrant color properties.
  • Chemical Research: Serves as a building block for synthesizing more complex molecules and studying reaction mechanisms .

Studies on 2-Amino-5-methoxy-3-nitrobenzene-1-thiol focus on its interactions with biomolecules. The thiol group’s ability to form covalent bonds with proteins suggests it may play a role in modulating protein function. Furthermore, its nitro group may participate in redox reactions that affect cellular processes, highlighting its potential as a tool for understanding biochemical pathways.

Several compounds share structural similarities with 2-Amino-5-methoxy-3-nitrobenzene-1-thiol:

Compound NameStructural FeaturesUnique Aspects
2-Amino-5-methoxybenzene-1-thiolLacks nitro groupLess reactive due to absence of electron-withdrawing group
2-Amino-3-nitrobenzene-1-thiolDifferent positioning of nitro groupMay exhibit different biological activities
5-Methoxy-3-nitrobenzene-1-thiolLacks amino groupPotentially less versatile in biological interactions
2-Amino-4-methoxy-5-nitrobenzene-1-thiolDifferent positioning of methoxy groupVariation in electronic effects on reactivity

Uniqueness

The uniqueness of 2-Amino-5-methoxy-3-nitrobenzene-1-thiol lies in the combination of its functional groups—both electron-donating (amino and methoxy) and electron-withdrawing (nitro)—which create a compound with versatile chemical properties. This structural arrangement enhances its reactivity compared to similar compounds, making it an interesting candidate for further research in both chemical synthesis and biological applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

200.02556330 g/mol

Monoisotopic Mass

200.02556330 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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